Hordenine-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

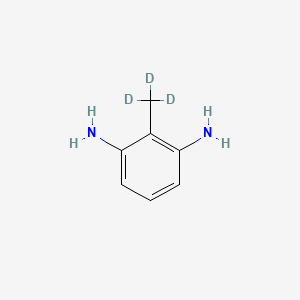

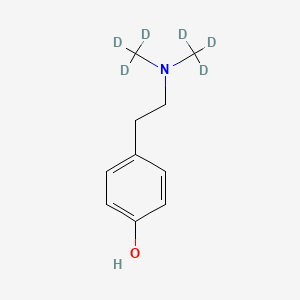

Hordenine-d6 is a deuterium-labeled version of Hordenine . Hordenine is a phenethylamine alkaloid found in a variety of plants and exhibits a broad array of biological activities and pharmacological properties, including anti-inflammatory and anti-fibrotic effects . It inhibits melanogenesis by suppressing the production of cyclic adenosine monophosphate (cAMP) .

Synthesis Analysis

A novel chemoenzymatic strategy ensures the rapid synthesis of hordenine, a valuable phenolic phytochemical, under mild working conditions . In a two-step cascade, the immobilized tyrosine decarboxylase from Lactobacillus brevis (Lb TDC) is coupled with the chemical reductive amination of tyramine .Molecular Structure Analysis

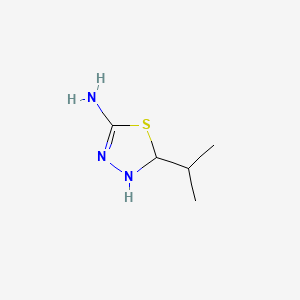

The molecular formula of this compound is C10H9D6NO . The molecular weight is 171.27 .Chemical Reactions Analysis

Hordenine is a typical tertiary amine, i.e., N-dimethyltryptamine, which is a principal alkaloid of barley (Hordeum vulgare L.) and belongs to the family, Poaceae . Its chemical structure is the same as stimulants which are in bitter orange .Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Bioanalytical Method Development : Hordenine-d6 is used as an internal standard for the quantification of hordenine in plant materials, as demonstrated in a study focused on Sceletium tortuosum, a plant of concern for recreational abuse. This method employs direct analysis in real time - high-resolution mass spectrometry (DART-HRMS) (Appley, Chambers, & Musah, 2021).

Hair Regrowth and Dermatology : Hordenine has shown effectiveness in promoting hair regrowth and enhancing the activity of dermal papilla cells. It functions by activating the Wnt/β-catenin signaling pathway, suggesting potential use in treating alopecia (Wang, Zang, Tang, Yang, Ye, & Dang, 2023).

Antibiofilm and Antimicrobial Properties : Hordenine exhibits quorum sensing inhibitory activity against Pseudomonas aeruginosa, making it a promising agent for biofilm prevention and treatment of infections caused by this pathogen (Zhou, Luo, Jiang, Jian, Chen, & Jia, 2018).

Cancer Therapy Research : Hordenine has been identified as a potential inhibitor of pyruvate dehydrogenase kinase 3 (PDK3), which is significant in lung cancer therapy. Its binding affinity and inhibition of PDK3 suggest therapeutic implications in lung cancer and PDK3-related diseases (Anwar, Mohammad, Shamsi, Queen, Parveen, Luqman, Hasan, Alamry, Azum, Asiri, & Hassan, 2020).

Pharmacokinetics and Bioavailability : Studies on hordenine's absorption, metabolism, and excretion reveal its pharmacokinetic profile in humans. One study focused on its presence in beer and its metabolism, shedding light on its biokinetics and potential effects when consumed in food products (Sommer, Göen, Budnik, & Pischetsrieder, 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCEEMXQZUPDQ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione](/img/structure/B584932.png)